REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.Cl[O-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[C:9]([F:11])([F:12])[F:10])=[CH:4][N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
21.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered in within 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 2 hours during which the reaction temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
rises to 40° C
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the volatiles are distilled off
|
Type
|
DISTILLATION
|
Details
|
distillation of the crude product at 0.3 mbar, 15.6 g (74.4% of theory) of 2-chloro-5-trifluoroacetylpyridine with a boiling point of 50°-51° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=C1)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |